molecular formula C23H40N2O4S B016269 3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate CAS No. 216667-49-1

3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate

Cat. No. B016269
M. Wt: 440.6 g/mol
InChI Key: AQVJFUZGGMXMED-UHFFFAOYSA-N
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Description

3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate is a chemical compound that has been studied for various chemical and physical properties. This detailed analysis covers aspects such as its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • Sulfamoyl azides, related to the compound , can be generated from secondary amines and sulfonyl azide transfer agents. They react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which are stable intermediates for further chemical reactions (Culhane & Fokin, 2011).

Molecular Structure Analysis

  • Studies on similar sulfonate compounds, like 3-(1-Pyridinio)propanesulfonate, reveal crystalline structures in the monoclinic system and the formation of hydrogen bonds in specific arrangements (Koclega et al., 2007).

Chemical Reactions and Properties

  • Oxidation reactions involving sulfur compounds like 1,3-Bis(methylthio)propane demonstrate how sulfanyl groups behave and interact, which can be extrapolated to understand the reactivity of similar sulfonate compounds (Vallejos González & Podlech, 2021).

Physical Properties Analysis

  • The solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions indicates the influence of the spacer group separating the cationic and anionic moieties, which is relevant for understanding the physical properties of similar sulfonate compounds (Hildebrand et al., 2016).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions of this compound are not explicitly mentioned in the sources. However, given its surfactant properties, it could have potential applications in various fields such as drug delivery, chemical synthesis, and materials science.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

3-[dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O4S/c1-4-5-6-7-8-9-12-21-13-15-22(16-14-21)23(26)24-17-10-18-25(2,3)19-11-20-30(27,28)29/h13-16H,4-12,17-20H2,1-3H3,(H-,24,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVJFUZGGMXMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391008
Record name 3-{Dimethyl[3-(4-octylbenzamido)propyl]azaniumyl}propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate

CAS RN

216667-49-1
Record name 3-{Dimethyl[3-(4-octylbenzamido)propyl]azaniumyl}propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate

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